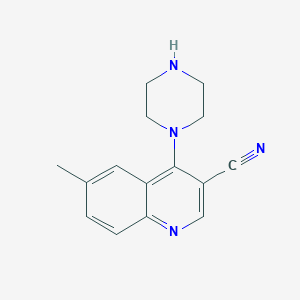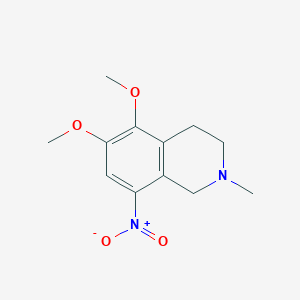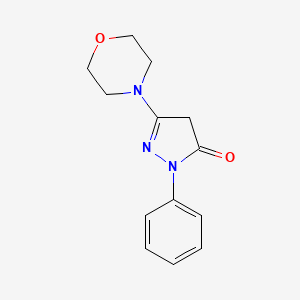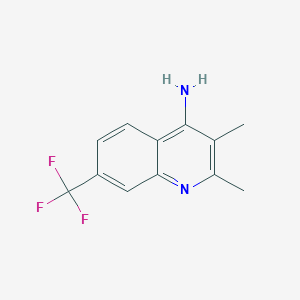![molecular formula C14H19NO3 B11867150 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one CAS No. 67359-88-0](/img/structure/B11867150.png)
1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two hydroxyl groups and a methyl group, attached to an azepan-2-one ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxy-4-methylbenzaldehyde and azepan-2-one.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with azepan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Azepines: Compounds with a similar azepan ring structure.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Oxazepines: Compounds with an oxygen atom in the azepine ring.
Thiazepines: Compounds with a sulfur atom in the azepine ring.
Uniqueness
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
67359-88-0 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3 |
InChI 键 |
UJGJXDTZRJABLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)







![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)

![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
